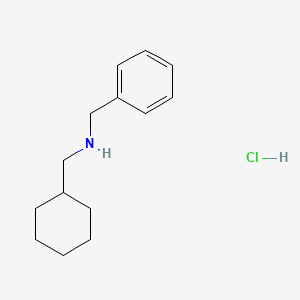

N-benzyl-1-cyclohexylmethanamine hydrochloride

Description

N-Benzyl-1-cyclohexylmethanamine hydrochloride (CAS 126541-72-8) is a secondary amine salt with the molecular formula C₁₄H₂₁N·HCl and a molecular weight of 240 g/mol . Its IUPAC name reflects its structure: a methanamine core substituted with a benzyl group and a cyclohexylmethyl group at the nitrogen atom, forming a hydrochloride salt. Key physicochemical properties include a LogP of 4.16, indicating moderate lipophilicity, and 4 rotatable bonds, suggesting conformational flexibility . The compound is supplied as a solid with ≥95% purity and is cataloged under MFCD00760309 .

Notably, a structurally related compound, N-Benzylcyclohexylamine hydrochloride (CAS 16350-96-2), is sometimes confused with it. However, the latter has a distinct molecular formula (C₁₃H₁₉N·HCl) and lower molecular weight (225.8 g/mol), likely due to differences in substituent arrangement . This highlights the importance of precise nomenclature in distinguishing analogs.

Properties

IUPAC Name |

N-benzyl-1-cyclohexylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZVALKSTZVWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586376 | |

| Record name | N-Benzyl-1-cyclohexylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126541-72-8 | |

| Record name | N-Benzyl-1-cyclohexylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Benzylamine with Cyclohexylmethyl Chloride

One classical and widely used method for synthesizing N-benzyl-1-cyclohexylmethanamine hydrochloride involves the nucleophilic substitution reaction between benzylamine and cyclohexylmethyl chloride. This reaction is typically carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed and to drive the reaction forward.

- Solvents: Organic solvents like dichloromethane or toluene are commonly used.

- Temperature: Reflux conditions are applied to ensure complete reaction.

- Purification: The crude product is purified by recrystallization from ethanol or other suitable solvents to obtain the hydrochloride salt in high purity.

This method is straightforward and scalable, making it suitable for industrial production with optimization of reaction parameters to maximize yield and purity.

Reductive Amination of Cyclohexanone with Benzylamine

Another efficient synthetic approach is the reductive amination of cyclohexanone with benzylamine:

- Reagents: Cyclohexanone and benzylamine react in the presence of a reducing agent such as sodium cyanoborohydride.

- Conditions: Mild reaction conditions, typically at room temperature or slightly elevated temperatures.

- Mechanism: The ketone and amine form an imine intermediate, which is subsequently reduced to the secondary amine.

- Advantages: This method offers high selectivity and yields, and the hydrochloride salt form can be obtained by treatment with hydrochloric acid to improve solubility and stability.

This reductive amination route is favored for its mildness and efficiency, especially in laboratory-scale synthesis.

Catalytic Hydrogenation of Benzylidenecyclohexylmethanamine

A related method involves the catalytic hydrogenation of the imine intermediate (benzylidenecyclohexylmethanamine):

- Catalysts: Palladium or ruthenium on carbon catalysts are used.

- Conditions: Hydrogen gas under pressure, typically at room temperature or mild heating.

- Outcome: The imine is reduced to the corresponding secondary amine.

- Post-processing: The amine is converted to its hydrochloride salt by treatment with HCl.

This method is particularly useful for industrial-scale synthesis due to its efficiency and scalability.

Industrial Production Methods

Industrial synthesis of this compound generally follows the above synthetic routes but incorporates process intensification techniques:

- Continuous Flow Reactors: These allow precise control of reaction parameters, improved heat and mass transfer, and safer handling of reagents.

- Automated Systems: Automation enhances reproducibility and product consistency.

- Optimization: Reaction times, temperatures, and reagent stoichiometries are optimized to maximize yield and minimize by-products.

- Purification: Crystallization and filtration steps are scaled up, often using ethanol or other solvents for recrystallization to achieve high purity.

Such industrial processes ensure high throughput and product quality suitable for pharmaceutical or chemical applications.

Detailed Reaction Conditions and Yields

| Preparation Method | Reagents & Catalysts | Solvent(s) | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of benzylamine | Benzylamine, cyclohexylmethyl chloride, NaOH | Dichloromethane, toluene | Reflux, several hours | 70-85 | Purified by recrystallization |

| Reductive amination | Cyclohexanone, benzylamine, NaCNBH3 | Methanol, ethanol | Room temp to 50°C, 12-24 h | 80-95 | Mild conditions, high selectivity |

| Catalytic hydrogenation of imine | Pd/C or Ru/C catalyst, H2 gas | Ethanol, THF | Room temp to 50°C, 12 h | 75-90 | Requires hydrogenation setup |

Purification and Characterization

- Purification: The hydrochloride salt is typically isolated by adding 1 M HCl to the reaction mixture, followed by extraction with organic solvents such as dichloromethane. The aqueous layer is basified and re-extracted to isolate the free amine if needed. Final purification is achieved by recrystallization from ethanol or hexanes.

- Characterization: The product is characterized by NMR (1H and 13C), mass spectrometry, and melting point analysis. Single-crystal X-ray diffraction has been used to confirm the structure of borane complexes of N-benzyl-1-cyclohexylmethanamine derivatives.

Research Findings and Advances

- Borane Complex Formation: The compound can form stable borane complexes (e.g., borane-N-benzyl-1-cyclohexylmethanamine), which have been crystallized and structurally characterized, providing insights into the molecular geometry and potential reactivity.

- Catalytic Reductive Amination: Recent studies have demonstrated the use of iridium and nickel catalysts for direct reductive amination, improving enantioselectivity and yield in related amine syntheses, which could be adapted for this compound.

- Oxidation and Substitution Reactions: The compound can undergo oxidation to ketones or carboxylic acids and substitution reactions introducing various functional groups, expanding its utility in synthetic chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | Benzylamine, cyclohexylmethyl chloride, NaOH | Nucleophilic substitution | Simple, scalable | Requires handling of alkyl halides |

| Reductive amination | Cyclohexanone, benzylamine, NaCNBH3 | Reductive amination | Mild conditions, high yield | Requires reducing agent |

| Catalytic hydrogenation | Imine intermediate, Pd/C or Ru/C, H2 | Catalytic reduction | Efficient, industrially viable | Requires hydrogenation setup |

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-cyclohexylmethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Azides, nitriles.

Scientific Research Applications

Synthesis of N-benzyl-1-cyclohexylmethanamine Hydrochloride

The synthesis of N-benzyl-1-cyclohexylmethanamine typically involves the reductive amination of cyclohexanone with benzylamine, using sodium cyanoborohydride as a reducing agent. This reaction occurs under mild conditions and can be optimized for yield and purity. The hydrochloride salt form enhances solubility, making it favorable for biological studies.

Biological Activities

This compound exhibits several biological activities that make it a valuable compound in medicinal chemistry:

Enzyme Inhibition

The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, offering potential therapeutic avenues for mood disorders.

Receptor Binding

N-benzyl-1-cyclohexylmethanamine interacts with several receptors, including serotonin receptors. It has been identified as a partial agonist at the 5-HT2A receptor, suggesting its potential use in treating conditions related to serotonin dysregulation.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor for enzymes involved in metabolic pathways. |

| Receptor Interaction | Binds to various receptors, modulating their activity. |

| Pharmacological Role | Investigated for potential therapeutic effects in drug development. |

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of N-benzyl-1-cyclohexylmethanamine on serotonin receptor activity. It revealed that the compound acts as a partial agonist at the 5-HT2A receptors, indicating its potential application in treating mood disorders where serotonin dysregulation is implicated.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of monoamine oxidase (MAO) by this compound. The findings demonstrated that its inhibition could enhance neurotransmitter levels in the brain, presenting therapeutic possibilities for depression and anxiety disorders.

Industrial Applications

Beyond its biological significance, this compound serves as a building block in organic synthesis and is utilized in producing specialty chemicals and intermediates for various industrial processes. Its unique structure allows for versatile modifications that can lead to the development of new compounds with desired properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-cyclohexylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

N-Benzylcyclohexylamine Hydrochloride (CAS 16350-96-2)

- Differences : The absence of a methylene spacer between the cyclohexyl group and the nitrogen distinguishes this compound from this compound. This structural variation reduces molecular weight and may alter solubility and receptor interactions .

- Applications : Used in biochemical studies, though its pharmacological profile remains less characterized compared to the primary compound.

1-[2-(3-Methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine Hydrochloride

- cyclohexyl) reduces saturation, increasing reactivity .

- Pharmacological Relevance : As a tramadol analog, it may interact with opioid receptors, though its exact activity requires further study.

Benzoctamine Hydrochloride

- Complexity : The tetracyclic framework (tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaene) confers rigidity and high lipophilicity, likely contributing to its sedative properties .

- Contrast : Unlike the flexible secondary amines above, Benzoctamine’s rigid structure limits conformational freedom, impacting bioavailability and target selectivity.

Commercial and Research Significance

- Availability : this compound is widely supplied by global vendors (e.g., Arsyn Laboratories, LGM Pharma), indicating industrial demand for synthetic intermediates .

- Research Gaps : While analogs like Benzoctamine have established therapeutic roles, the primary compound’s applications remain exploratory, necessitating studies on its biological activity and pharmacokinetics.

Biological Activity

N-benzyl-1-cyclohexylmethanamine hydrochloride is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its amine structure, which allows it to interact with various biological systems. The compound's molecular formula is , indicating the presence of a benzyl group and a cyclohexyl moiety, which contribute to its lipophilicity and potential for crossing the blood-brain barrier.

Research indicates that this compound exhibits activity primarily through interactions with neurotransmitter receptors and kinases. Notably, it has been studied for its effects on the following:

- Serotonin Receptors : It has shown selective activity at the 5-HT2C receptor, demonstrating an effective EC50 of 24 nM, while being selective over the 5-HT2B receptor .

- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various kinases, including CSNK2A. Studies suggest that modifications to the benzyl group can significantly alter potency, with certain analogs retaining or enhancing activity against specific targets .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Biological Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| N-benzyl-1-cyclohexylmethanamine | CSNK2A | 0.20 | Moderate selectivity |

| Analog 4ac (N-methylated) | CSNK2A | 0.19 | Retained activity |

| Analog 4t (cyclohexylmethyl) | Mouse Hepatitis Virus | IC50 not specified | Antiviral activity observed |

| (+)-19 (related compound) | 5-HT2C | 24 nM | Selective over 5-HT2B |

Case Study 1: CSNK2A Inhibition

In a study examining various derivatives of N-benzyl compounds, this compound was identified as a potent inhibitor of CSNK2A with an IC50 value of 0.20 µM. Further modifications, such as N-methylation, were shown to influence potency significantly, highlighting the importance of structural conformation in biological efficacy .

Case Study 2: Antiviral Activity

Another notable study investigated the antiviral properties of analogs derived from this compound. Certain analogs exhibited promising activity against Mouse Hepatitis Virus (MHV), suggesting potential therapeutic applications in viral infections .

Case Study 3: Serotonergic Activity

Research into serotonergic activity revealed that related compounds could selectively activate the 5-HT2C receptor, providing insights into their possible use in treating mood disorders or obesity through appetite regulation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-benzyl-1-cyclohexylmethanamine hydrochloride, and how can purity be validated?

- Synthesis : A plausible route involves reductive amination between cyclohexylmethylamine and benzaldehyde, followed by hydrochlorination. This method is analogous to the production of N-benzylhydroxylamine hydrochloride, where benzaldehyde reacts with hydroxylamine hydrochloride under reductive conditions .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Confirm structural integrity via H NMR (e.g., δ 7.2–7.4 ppm for benzyl aromatic protons) and mass spectrometry (expected molecular ion at m/z 239.79 for CHClN) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of particulate matter .

- Waste Management : Collect residues in sealed containers labeled for halogenated organic waste. Neutralize acidic byproducts (e.g., HCl gas) with sodium bicarbonate before disposal .

Q. How can researchers confirm the identity of this compound using spectroscopic techniques?

- FT-IR Analysis : Look for N–H stretching vibrations (3200–3400 cm) and C–Cl bonds (550–850 cm).

- C NMR : Key signals include cyclohexyl carbons (δ 20–35 ppm), benzyl aromatic carbons (δ 125–140 ppm), and the amine-bound CH group (δ 45–55 ppm) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

- Chiral Chromatography : Employ a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .

- Crystallization : Use diastereomeric salt formation with (+)- or (−)-dibenzoyl tartaric acid in ethanol to isolate enantiomers .

Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in pharmacological studies?

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base. Conduct pH-dependent solubility assays in buffers (pH 1–7.4) to simulate gastrointestinal conditions .

- Bioavailability : Perform in vitro permeability assays (e.g., Caco-2 cell monolayers) to assess intestinal absorption. Compare results with free base analogs to quantify salt effects .

Q. What analytical approaches detect degradation products under accelerated stability conditions?

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via LC-MS for byproducts like benzyl alcohol (hydrolysis) or cyclohexene derivatives (elimination) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life at 25°C based on degradation rates at elevated temperatures (40–80°C) .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported pharmacological activity across studies?

- Receptor Binding Assays : Standardize protocols (e.g., radioligand displacement assays for σ-1 receptors) using the same cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 25°C). Validate results with positive controls like haloperidol .

- Dose-Response Curves : Replicate experiments with varying concentrations (1 nM–100 µM) to confirm EC/IC values. Statistical analysis (ANOVA, p < 0.05) can identify outlier datasets .

Q. What factors contribute to variability in synthetic yields, and how can they be optimized?

- Reductive Amination : Optimize reaction time (8–24 hr), temperature (50–80°C), and stoichiometry (1:1.2 amine:aldehyde ratio). Use sodium cyanoborohydride for milder conditions compared to NaBH .

- Work-Up : Extract the free base with dichloromethane, then precipitate the hydrochloride salt by bubbling HCl gas into the solution. Yields >70% are achievable with rigorous drying of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.